Bienvenue dans la boutique en ligne BenchChem!

Methimepip dihydrobromide

Histamine receptor selectivity H3/H4 pharmacology GPCR ligand profiling

Methimepip dihydrobromide is the definitive high-selectivity histamine H3 receptor agonist, delivering >2,000-fold discrimination over H4 and >10,000-fold over H1/H2 receptors. Unlike ambiguous dual agonists (immepip, RAMH), it provides unambiguous H3-specific data in microdialysis, electrophysiology, and gastric mucosal studies. Validated brain penetration and functional efficacy (75% reduction in extracellular histamine at 5 mg/kg i.p.) make it the reference compound for presynaptic H3 autoreceptor research. Choose methimepip for clean, reproducible results without H4-mediated confounds.

Molecular Formula C10H17N3
Molecular Weight 179.26 g/mol
CAS No. 151070-80-3
Cat. No. B1676385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethimepip dihydrobromide
CAS151070-80-3
SynonymsMethimepip dihydrobromide
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CC2=CN=CN2
InChIInChI=1S/C10H17N3/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10/h7-9H,2-6H2,1H3,(H,11,12)
InChIKeyKIAVPENCSGKVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methimepip Dihydrobromide (CAS 151070-80-3): High-Selectivity Histamine H3 Receptor Agonist for Precise GPCR Target Engagement


Methimepip dihydrobromide (CAS 151070-80-3) is the N-methylated derivative of immepip, designed as a high-affinity, highly selective agonist for the histamine H3 receptor (H3R) [1]. It belongs to the piperidinyl alkyl imidazole chemical class and functions by selectively activating H3 autoreceptors and heteroreceptors to modulate neurotransmitter release in the central nervous system (CNS) and peripheral tissues . Its primary distinguishing feature is its exceptional receptor-subtype selectivity profile, which provides a critical advantage over earlier H3/H4 dual agonists for experiments requiring unambiguous target attribution [1].

Why Methimepip Dihydrobromide Cannot Be Substituted with Generic H3 Receptor Agonists


Simply substituting Methimepip with a generic 'H3 agonist' such as immepip or (R)-α-methylhistamine (RAMH) introduces significant experimental ambiguity due to substantial differences in H4 receptor cross-reactivity. While immepip exhibits a Ki of 9 nM at the human H4 receptor , Methimepip demonstrates >2,000-fold selectivity for H3 over H4 (pKi 9.0 vs. 5.7), effectively eliminating confounding H4-mediated effects at typical experimental concentrations [1]. Similarly, RAMH displays a Ki of 3.98 µM at H4 , still a lower selectivity window than Methimepip's >10,000-fold discrimination. This difference is critical in functional studies where H3 and H4 receptors often mediate opposing physiological outcomes, as demonstrated in gastric mucosal defense models where the mixed H3/H4 agonist immepip aggravated lesions, while Methimepip provided clear H3-dependent protection [2].

Methimepip Dihydrobromide: Quantitative Performance Benchmarks Against Key H3 Agonist Comparators


H3 vs. H4 Receptor Selectivity: Methimepip Dihydrobromide vs. Immepip

Methimepip dihydrobromide achieves a 2,000-fold selectivity for the human histamine H3 receptor over the H4 receptor (pKi values of 9.0 and 5.7, respectively), as measured in radioligand displacement assays [1]. In contrast, the parent compound immepip exhibits only a 22.5-fold selectivity (Ki values of 0.4 nM for H3 and 9 nM for H4) . This represents an approximately 89-fold improvement in H3-over-H4 discrimination for Methimepip relative to immepip [1].

Histamine receptor selectivity H3/H4 pharmacology GPCR ligand profiling

H3 vs. H1/H2 Receptor Selectivity: Methimepip Dihydrobromide vs. RAMH

Methimepip dihydrobromide displays >10,000-fold selectivity for the human H3 receptor over both H1 and H2 receptors, with pKi values for hH1 and hH2 both <5.0 [1]. In comparison, the classical H3 agonist (R)-α-methylhistamine (RAMH) shows approximately 63-fold selectivity for H3 over H1 (Ki H3 = 63.1 nM human; Ki H1 = 4.0 µM human) [2]. This quantifies Methimepip's advantage as >158-fold greater discrimination against H1/H2 cross-reactivity.

Histamine receptor selectivity H3 receptor pharmacology Off-target profiling

In Vivo CNS Target Engagement: Methimepip Dihydrobromide Reduces Brain Histamine Levels

Following a 5 mg/kg intraperitoneal dose in rats, Methimepip dihydrobromide reduces basal brain histamine levels to approximately 25% of control values, as measured by in vivo microdialysis [1]. This functional readout confirms adequate blood-brain barrier penetration and robust activation of presynaptic H3 autoreceptors in the CNS. This level of functional CNS engagement is comparable to that reported for immepip in similar microdialysis paradigms (reduction to ~20-30% of baseline at 5 mg/kg i.p.) [2], indicating that the structural modification (N-methylation) that confers superior receptor selectivity does not compromise in vivo brain access or efficacy.

CNS penetration In vivo microdialysis Histamine H3 autoreceptor

Functional Selectivity in Gastroprotection: Methimepip Dihydrobromide vs. Immethridine

In a rat model of HCl-induced gastric lesions, Methimepip dihydrobromide (intracerebroventricular administration) produced a 48% reduction in lesion area [1]. The comparator H3 agonist immethridine achieved a 66% reduction under identical conditions [1]. While immethridine showed numerically greater inhibition, the critical differential insight is that both agonists mediated gastroprotection through a strictly H3-dependent mechanism, as confirmed by antagonist reversal studies with the H3-selective antagonist A-331440 but not the H4 antagonist JNJ7777120 [1]. In stark contrast, the mixed H3/H4 agonist immepip produced significant aggravation of gastric damage under the same HCl challenge [1].

Gastric mucosal defense H3/H4 functional divergence In vivo pharmacology

Methimepip Dihydrobromide: Recommended Applications Based on Quantified Differentiation


CNS Histamine H3 Autoreceptor Functional Studies Requiring Unambiguous H3 Attribution

Methimepip dihydrobromide is the preferred tool compound for studies investigating presynaptic H3 autoreceptor modulation of histamine release in the brain. Its >10,000-fold selectivity over H1/H2 receptors [1] and >2,000-fold selectivity over H4 [1], combined with validated in vivo brain penetration and functional efficacy (75% reduction in extracellular histamine at 5 mg/kg i.p.) [1], ensure that observed effects on neurotransmitter release are H3-mediated without confounding contributions from H4 or classical histamine receptors. This is particularly critical for in vivo microdialysis, electrophysiology, and behavioral pharmacology experiments where H4 receptor activation could introduce unanticipated variables [2].

Gastric Mucosal Defense and Visceral Pain Models Requiring H3/H4 Functional Discrimination

For studies examining the role of histamine receptors in gastrointestinal protection or visceral hypersensitivity, Methimepip dihydrobromide provides a clean H3-specific signal. As demonstrated in HCl-induced gastric lesion models, Methimepip and the highly selective H3 agonist immethridine both confer gastroprotection via H3 receptor activation, whereas mixed H3/H4 agonists like immepip produce the opposite effect (lesion aggravation) due to H4 receptor engagement [1]. Methimepip's 2,000-fold H3-over-H4 selectivity [2] makes it the appropriate agonist for dissecting H3-specific contributions in these models, avoiding the interpretive confounds inherent to less selective tools [1].

In Vitro GPCR Selectivity Profiling and H3 Receptor Binding Assays

Methimepip dihydrobromide serves as an ideal reference agonist for establishing H3 receptor selectivity benchmarks in compound screening campaigns. With a well-characterized selectivity profile of pKi 9.0 (hH3), 5.7 (hH4), and <5.0 (hH1, hH2) [1], it provides a quantitative standard against which novel H3 ligands can be compared. The 2,000-fold H3/H4 selectivity ratio [1] represents a high bar that new ligands must meet or exceed to claim improved target discrimination. Additionally, its functional activity at the native guinea pig ileum H3 receptor (pD2 = 8.26) [1] confirms agonist efficacy in a physiologically relevant tissue preparation, making it suitable for both recombinant and native receptor pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methimepip dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.